Introduction: Unveiling a Bifunctional Reagent for Chemical Biology
Introduction: Unveiling a Bifunctional Reagent for Chemical Biology
An In-depth Technical Guide to (E)-2-Phenylethenesulfonyl Chloride: Properties, Reactivity, and Applications
(E)-2-Phenylethenesulfonyl chloride, also known as (E)-styrenesulfonyl chloride, is a specialized bifunctional organic compound that has garnered significant attention in the fields of chemical biology, proteomics, and drug discovery. Its structure uniquely combines a highly reactive sulfonyl chloride group with an α,β-unsaturated system (a Michael acceptor). This dual functionality allows it to serve as a powerful tool for interrogating biological systems, particularly for the selective targeting and profiling of cysteine residues within the proteome.[1]
This guide provides a comprehensive overview of the core chemical properties, reactivity, and applications of (E)-2-Phenylethenesulfonyl chloride, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, reaction mechanisms, and its pivotal role as a chemoproteomic probe, supported by detailed protocols and safety considerations.
PART 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application. These properties dictate its solubility, stability, and handling requirements.
Physicochemical Data Summary
The key identifying and physical properties of (E)-2-Phenylethenesulfonyl chloride are summarized in the table below. This data has been aggregated from authoritative chemical databases.
| Property | Value | Source |
| IUPAC Name | (E)-2-phenylethenesulfonyl chloride | [2] |
| Synonyms | (E)-Styrenesulfonyl chloride, trans-β-Styrenesulfonyl chloride | [2] |
| CAS Number | 52147-97-4 (for the E-isomer) | [2][3] |
| Molecular Formula | C₈H₇ClO₂S | [2][4] |
| Molecular Weight | 202.66 g/mol | [2] |
| Appearance | White to off-white solid/powder | |
| SMILES | C1=CC=C(C=C1)/C=C/S(=O)(=O)Cl | [2][3] |
| InChIKey | ONWRSBMOCIQLRK-VOTSOKGWSA-N | [2][3] |
| Topological Polar Surface Area (TPSA) | 42.5 Ų | [3] |
| LogP (iLOGP) | 1.72 | [3] |
Spectroscopic Characterization
The structural integrity and purity of (E)-2-Phenylethenesulfonyl chloride are typically confirmed using a suite of spectroscopic techniques. While raw spectra are instrument-dependent, reference data is available through databases such as SpectraBase.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the (E)-configuration of the double bond through the coupling constant of the vinyl protons and for verifying the overall chemical structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching, typically around 1375 and 1185 cm⁻¹) and the C=C double bond of the styrenyl moiety.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern of the compound, verifying its elemental composition.[2]
PART 2: Synthesis and Reactivity
The utility of (E)-2-Phenylethenesulfonyl chloride stems directly from its synthesis and predictable reactivity at its two key functional groups.
Conceptual Synthesis Pathway
While multiple synthetic routes exist for sulfonyl chlorides, a common and effective method involves the oxidative chlorination of a corresponding thiol or disulfide precursor. The following diagram illustrates a conceptual workflow for the synthesis of (E)-2-Phenylethenesulfonyl chloride. The key step is the reaction of the appropriate sulfur-containing precursor with an oxidizing agent in the presence of a chloride source. A widely used laboratory method employs aqueous chlorine, often generated in situ from sodium hypochlorite (bleach) and hydrochloric acid.[5]
Caption: Conceptual synthesis of (E)-2-Phenylethenesulfonyl chloride.
Core Reactivity: A Tale of Two Electrophiles
The compound's reactivity is dominated by two electrophilic sites: the sulfur atom of the sulfonyl chloride and the β-carbon of the vinyl group. This allows for orthogonal or sequential reactions, making it a versatile chemical tool.
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Nucleophilic Substitution at the Sulfonyl Group: The sulfonyl chloride is a potent electrophile. It readily reacts with a wide range of nucleophiles, such as amines and alcohols, to displace the chloride ion and form stable sulfonamides and sulfonate esters, respectively. This reaction is fundamental to its use in creating derivatives and is a cornerstone of medicinal chemistry for installing the sulfonamide functional group, a common pharmacophore.[6][7]
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Conjugate Addition (Michael Addition): The electron-withdrawing sulfonyl chloride group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack in a conjugate or 1,4-addition fashion. This "Michael acceptor" reactivity is particularly effective with soft nucleophiles, most notably the thiol group of cysteine residues in proteins.[1] This selective covalent bond formation is the basis for its application as a cysteine-reactive probe.
Caption: Dual reactivity of (E)-2-Phenylethenesulfonyl chloride.
PART 3: Applications in Drug Discovery and Proteomics
The unique bifunctional nature of (E)-2-Phenylethenesulfonyl chloride makes it an invaluable tool for modern chemical biology and drug development.
Chemoproteomic Profiling of Cysteine Residues
The primary application is in Activity-Based Protein Profiling (ABPP), a powerful strategy to map reactive and functionally important amino acid residues directly in complex biological systems.[1] (E)-2-Phenylethenesulfonyl chloride is used as a probe to selectively target and identify ligandable cysteine residues on a proteome-wide scale.
The workflow involves several key steps:
-
Covalent Labeling: The probe is incubated with a cell lysate or live cells. It forms a covalent bond with reactive cysteine residues via Michael addition.
-
Click Chemistry Handle: The sulfonyl chloride group, while reactive, can also serve as a handle for subsequent bioorthogonal "click" chemistry. It can be reacted with an alkyne- or azide-containing tag.
-
Affinity Enrichment & Identification: The tagged proteins are enriched (e.g., using streptavidin beads if a biotin tag is used) and subsequently identified and quantified using mass spectrometry.
This methodology allows researchers to:
-
Discover "Druggable Hotspots": Identify functionally significant and accessible cysteines that can be targeted by covalent inhibitor drugs.[1]
-
Investigate Redox Signaling: Map redox-active cysteines involved in cellular signaling and oxidative stress pathways.[1]
-
Screen for Covalent Inhibitors: Use it in competitive profiling experiments to assess the selectivity and target engagement of novel covalent drug candidates.[1]
Caption: Workflow for cysteine profiling using a bifunctional probe.
PART 4: Experimental Protocols
The following protocols are provided as a guide for common experimental procedures. Causality: The choice of base, solvent, and temperature is critical for controlling the reaction's selectivity and yield. For sulfonamide synthesis, an organic base is used to neutralize the HCl byproduct without hydrolyzing the sulfonyl chloride. For proteomics, buffer conditions must be carefully controlled to maintain protein stability while allowing for efficient labeling.
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes a standard method for reacting (E)-2-Phenylethenesulfonyl chloride with a primary or secondary amine.
-
Reagent Preparation: Dissolve the amine (1.0 eq) and a non-nucleophilic organic base such as triethylamine or diisopropylethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve (E)-2-Phenylethenesulfonyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Protocol 2: Conceptual Workflow for Cysteine Labeling in Cell Lysate
This protocol outlines the key steps for using the probe in a proteomics experiment.
-
Lysate Preparation: Prepare cell lysate in a suitable buffer (e.g., PBS) without detergents that could interfere with MS analysis. Determine the total protein concentration using a standard assay (e.g., BCA).
-
Probe Labeling: Treat the proteome (e.g., 1 mg of total protein) with a specific concentration of (E)-2-Phenylethenesulfonyl chloride (typically 10-100 µM) for a defined period (e.g., 30-60 minutes) at room temperature.
-
Click Reaction: Following incubation, add the click chemistry reagents. For example, add a biotin-azide reporter tag, copper(II) sulfate, and a reducing agent like sodium ascorbate (for CuAAC reaction). Allow this reaction to proceed for 1 hour.
-
Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate (e.g., for 1-2 hours at 4 °C) to capture the biotin-tagged proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively with buffer (e.g., PBS, urea solution) to remove non-specifically bound proteins.
-
Mass Spectrometry Preparation: Perform on-bead tryptic digestion to release peptides for analysis, followed by desalting and analysis by LC-MS/MS to identify the sites of modification.
PART 5: Safety and Handling
Trustworthiness through Safety: As with all sulfonyl chlorides, (E)-2-Phenylethenesulfonyl chloride is a hazardous substance that requires careful handling in a controlled laboratory environment.
-
Hazard Identification: The compound is classified as corrosive. It causes severe skin burns and eye damage (GHS Hazard H314).[2][3] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield when handling the compound.[8][9]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][10] Do not breathe dust.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert gas (e.g., argon or nitrogen) to prevent degradation from moisture.[10]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9][10]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[8][10]
-
By adhering to these guidelines, researchers can safely harness the powerful capabilities of (E)-2-Phenylethenesulfonyl chloride for advancing scientific discovery.
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PubChem. 2-Phenylethane-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]
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Zhang, G. et al. (2020). Reaction of sulfonyl chloride derivatives. ResearchGate. [Link]
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NIST. 2-Thiophenesulfonyl chloride. NIST Chemistry WebBook. [Link]
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Teledyne ISCO. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [Link]
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Pu, X. et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
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PubChem. Ethenesulfonyl chloride. National Center for Biotechnology Information. [Link]
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Drabowicz, J. et al. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides... Molecules. [Link]
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ResearchGate. (2017). Reactions of aryl sulfonyl chloride with acetylacetone, ethyl acetoacetate and β‐naphthol... [Link]
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